molecular formula C3H2ClN3OS B12862001 5-Chloro-1,2,4-thiadiazole-3-carboxamide

5-Chloro-1,2,4-thiadiazole-3-carboxamide

Cat. No.: B12862001
M. Wt: 163.59 g/mol
InChI Key: WZXPNHAATQUANU-UHFFFAOYSA-N
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Description

5-Chloro-1,2,4-thiadiazole-3-carboxamide is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,4-thiadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,4-thiadiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,4-thiadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, the compound’s antimicrobial activity may involve the disruption of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole Derivatives: Similar in structure but differ in the position of nitrogen atoms.

    1,3,4-Thiadiazole Derivatives: Share the thiadiazole ring but have different substituents.

    Benzothiazole Derivatives: Contain a benzene ring fused to a thiadiazole ring

Uniqueness

5-Chloro-1,2,4-thiadiazole-3-carboxamide is unique due to the presence of the chlorine atom and carboxamide group, which enhance its reactivity and potential biological activities. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C3H2ClN3OS

Molecular Weight

163.59 g/mol

IUPAC Name

5-chloro-1,2,4-thiadiazole-3-carboxamide

InChI

InChI=1S/C3H2ClN3OS/c4-3-6-2(1(5)8)7-9-3/h(H2,5,8)

InChI Key

WZXPNHAATQUANU-UHFFFAOYSA-N

Canonical SMILES

C1(=NSC(=N1)Cl)C(=O)N

Origin of Product

United States

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